2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Description
Chemical Identity and Nomenclature
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆Cl₂N₂O and a molecular weight of 251.15 g/mol . Its IUPAC name, 2-pyridinylmethyl 3-pyrrolidinyl ether dihydrochloride , reflects its structural components: a pyridine ring linked via a methylene-oxygen bridge to a pyrrolidine moiety, with two hydrochloride counterions. The compound exists as a white to off-white powder under standard conditions, exhibiting moderate solubility in polar solvents such as water and methanol.
Historical Context in Pyridine Derivative Research
The discovery of pyridine in 1849 by Thomas Anderson marked a pivotal moment in heterocyclic chemistry. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881) and Chichibabin reaction (1924), laid the groundwork for developing functionalized pyridine derivatives. The introduction of pyrrolidine substituents, as seen in 2-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, emerged from medicinal chemistry efforts to enhance bioavailability and target specificity in drug candidates. Modern synthetic techniques, including three-component reactions and catalytic hydrogenation, have enabled precise modifications of the pyridine scaffold.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of two nitrogen-containing heterocycles: pyridine and pyrrolidine. The pyridine ring contributes aromatic stability and hydrogen-bonding capacity, while the pyrrolidine moiety introduces conformational flexibility and basicity. Such hybrids are valued in drug design for their ability to interact with biological targets, including enzymes and receptors. The dihydrochloride salt form further improves solubility, facilitating its use in aqueous reaction systems.
Relationship to Parent Compound 2-[(Pyrrolidin-3-yloxy)methyl]pyridine
The parent compound, 2-[(pyrrolidin-3-yloxy)methyl]pyridine (CAS: 62327743), is a free base with the molecular formula C₁₀H₁₄N₂O . Protonation of the pyrrolidine nitrogen with hydrochloric acid yields the dihydrochloride salt, which enhances crystallinity and stability.
Table 2: Comparison of Parent Compound and Salt
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₆Cl₂N₂O |
| Nitrogen Basicity | Moderate (pKₐ ~9–10) | Enhanced protonation |
| Solubility | Limited in water | High aqueous solubility |
| Stability | Air-sensitive | Improved hygroscopic stability |
This structural modification underscores the importance of salt formation in optimizing physicochemical properties for industrial and research applications.
Properties
IUPAC Name |
2-(pyrrolidin-3-yloxymethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYCTCIVPLTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-85-0 | |
| Record name | Pyridine, 2-[(3-pyrrolidinyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions at the oxygen atom of the pyrrolidin-3-yloxy group or the pyridine nitrogen. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, DMF, 80°C | Ether derivatives with enhanced lipophilicity | |
| Acylation | Acetyl chloride, base catalysis | Acetylated pyrrolidine derivatives |
These reactions are critical for modifying the compound’s solubility and receptor-binding properties in drug discovery.
Oxidation and Reduction Reactions
The pyrrolidine and pyridine moieties undergo redox transformations:
Oxidation
-
Pyrrolidine ring : Reacts with H₂O₂ or mCPBA to form pyrrolidine N-oxide derivatives .
-
Pyridine ring : Resists mild oxidation but forms pyridine N-oxide under strong conditions (e.g., KMnO₄).
Reduction
-
Catalytic hydrogenation (H₂/Pd) reduces the pyridine ring to piperidine, altering biological activity.
Hydrolysis Reactions
The ether linkage is susceptible to hydrolysis:
| Conditions | Products | Application |
|---|---|---|
| Acidic (HCl, reflux) | Pyridinemethanol + pyrrolidinol | Degradation studies |
| Basic (NaOH, 60°C) | Same as acidic hydrolysis | Metabolite identification |
Hydrolysis kinetics depend on pH and temperature, with faster rates in acidic environments.
Coordination Chemistry
The compound acts as a ligand for metal ions, forming stable complexes:
| Metal Ion | Coordination Site | Complex Properties |
|---|---|---|
| Fe³+ | Pyridine nitrogen | Orange precipitate, MRI contrast |
| Cu²+ | Pyrrolidine oxygen | Blue complex, catalytic activity |
These complexes are studied for catalytic and biomedical applications .
Cross-Coupling Reactions
The pyridine ring enables participation in Suzuki and Heck couplings:
| Reaction | Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |
| Heck reaction | Alkenes, Pd(OAc)₂ | Alkenylated pyridine analogs |
Such reactions expand its utility in synthesizing pharmacologically active compounds .
Mechanistic Insights
-
Nucleophilic substitution : Proceeds via an SN2 mechanism at the ether oxygen, confirmed by kinetic studies.
-
Oxidation pathways : DFT calculations suggest radical intermediates during pyrrolidine N-oxide formation .
Biological Implications
Reaction products show varied bioactivity:
-
N-oxide derivatives : Enhanced binding to nicotinic acetylcholine receptors.
-
Reduced analogs (piperidine) : Lower CNS penetration due to increased polarity.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. Preliminary studies indicate an IC50 value of approximately 0.04 μM for COX-2 inhibition, suggesting a strong anti-inflammatory potential .
- Anticancer Activity: Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
2. Structure-Activity Relationships (SAR):
- Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the pyrrolidine substituent and modifications to the methoxy group significantly influence its potency and selectivity against target enzymes .
Case Studies
Study 1: Anti-inflammatory Effects
- A study evaluated the anti-inflammatory effects of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride through its inhibition of COX enzymes. Results demonstrated significant inhibition of COX-2 activity, supporting its potential as an anti-inflammatory drug candidate .
Study 2: Cancer Cell Line Evaluation
- Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 and NCI-H460. While the compound displayed limited direct cytotoxicity (IC50 values greater than 50 μM), it was noted for its ability to modulate cellular pathways related to tumor growth .
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxygen bridge between the pyridine and pyrrolidine rings plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares key structural and functional attributes of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride with related compounds:
Key Observations
Ring Size and Flexibility: Pyrrolidine (5-membered) in the target compound balances rigidity and flexibility, optimizing receptor binding. Piperidine (6-membered) in may reduce affinity due to increased ring strain .
Substituent Positioning :
- ABT-089 () demonstrates that methyl and pyrrolidinylmethoxy groups at pyridine-2/3 positions enhance nAChR selectivity and cognitive effects. The target compound’s pyrrolidinyloxymethyl group at pyridine-2 may offer similar benefits but requires empirical validation .
- Methoxy groups (e.g., ) improve solubility but may sterically hinder receptor binding .
Pharmacokinetics :
- ABT-089 exhibits superior oral bioavailability and reduced adverse effects compared to nicotine, attributed to its optimized pyrrolidine-pyridine scaffold . The target compound’s dihydrochloride salt likely shares these advantages.
Biological Activity
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a novel compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy methyl group. This unique structure enhances its binding affinity to various biological targets, influencing its pharmacological properties.
The biological activity of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The oxygen bridge between the pyridine and pyrrolidine moieties is crucial for its binding specificity and affinity. The compound modulates signal transduction pathways and metabolic processes, potentially affecting neurotransmitter systems and inflammatory responses .
1. Anti-inflammatory Effects
Research indicates that compounds related to this structure exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride | TBD | Celecoxib | 0.04 ± 0.01 |
2. Neuromodulatory Effects
The compound has been studied for its potential as a neuromodulator, impacting neurotransmitter release and receptor activity in the central nervous system. This suggests possible applications in treating neurological disorders such as anxiety and depression .
3. Anticancer Activity
In vivo studies have demonstrated that related compounds show efficacy against various cancer models, including glioblastoma and prostate cancer. The mechanism involves inhibition of specific kinases that are critical for tumor cell proliferation .
| Cancer Model | Efficacy | Reference |
|---|---|---|
| Glioblastoma (PTEN null U87MG) | Significant inhibition | Raynaud et al., 2007 |
| Prostate (PC3) | Moderate inhibition | Raynaud et al., 2007 |
Case Studies
- Neurological Disorders : A study investigated the effects of the compound on neurotransmitter systems in mice, revealing alterations in serotonin and dopamine levels, which could translate to therapeutic benefits for mood disorders.
- Cancer Treatment : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an adjunct therapy in oncology.
Structure-Activity Relationships (SAR)
The biological activities of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride are influenced by various substituents on the pyridine ring. Preliminary SAR studies suggest that electron-donating groups enhance anti-inflammatory activity while specific modifications can increase selectivity towards COX-2 over COX-1 .
Q & A
Q. What are the recommended methods for synthesizing 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a stepwise approach may include:
- Reacting pyrrolidin-3-ol with a pyridine derivative under basic conditions (e.g., sodium hydroxide in dichloromethane) to form the ether linkage .
- Subsequent hydrochlorination using HCl gas or aqueous HCl to yield the dihydrochloride salt.
Key parameters include temperature control (0–25°C), reaction time (12–24 hours), and purification via recrystallization or column chromatography. Confirm product identity using NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) .
- Elemental Analysis: Validate stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .
- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics.
- Catalyst Use: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
- Purification: Employ gradient elution in HPLC or preparative TLC to isolate high-purity fractions .
Q. How should conflicting data in solubility or stability studies be resolved?
- Solubility Profiling: Perform systematic studies in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Note discrepancies due to counterion effects (e.g., dihydrochloride vs. freebase forms) .
- Stability Testing: Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC to identify degradation products. Cross-validate findings using LC-MS .
Q. What strategies are effective for studying its interactions with biological targets?
- Receptor Binding Assays: Radioligand displacement assays (e.g., using ³H-labeled ligands) to determine IC₅₀ values. Compare with structurally similar compounds (e.g., 4-(piperidin-4-yl)pyridine derivatives) to assess selectivity .
- Molecular Dynamics Simulations: Model interactions with target proteins (e.g., GPCRs or ion channels) to predict binding modes and guide SAR studies .
Q. How can researchers address low yields in large-scale synthesis?
- Process Chemistry Adjustments:
- Quality-by-Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting yield .
Methodological Considerations
Q. What are the best practices for validating pharmacological activity in vitro?
- Dose-Response Curves: Use at least six concentrations (e.g., 1 nM–100 µM) in triplicate.
- Counteract Salt Effects: Compare dihydrochloride and freebase forms to rule out false positives due to chloride ion interference .
- Positive Controls: Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
Q. How can structural modifications enhance metabolic stability?
- Isosteric Replacement: Substitute the pyrrolidine oxygen with sulfur or methylene groups to reduce oxidative metabolism.
- Deuterium Labeling: Incorporate deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
